molecular formula C9H13N3S2 B053530 4-(2-Pyridyldithio)butyramidine CAS No. 124985-61-1

4-(2-Pyridyldithio)butyramidine

Cat. No.: B053530
CAS No.: 124985-61-1
M. Wt: 227.4 g/mol
InChI Key: PTLKXMHIRDLHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Pyridyldithio)butyramidine is a heterobifunctional cross-linking agent featuring a pyridyl disulfide group and an amidine moiety. The pyridyl disulfide enables reversible conjugation with thiol-containing molecules (e.g., cysteine residues in proteins), while the amidine group facilitates interactions with carboxylates or other nucleophilic targets. This compound is widely used in bioconjugation, protein cross-linking, and drug delivery systems due to its selective reactivity and reversible bonding properties .

Properties

CAS No.

124985-61-1

Molecular Formula

C9H13N3S2

Molecular Weight

227.4 g/mol

IUPAC Name

4-(pyridin-2-yldisulfanyl)butanimidamide

InChI

InChI=1S/C9H13N3S2/c10-8(11)4-3-7-13-14-9-5-1-2-6-12-9/h1-2,5-6H,3-4,7H2,(H3,10,11)

InChI Key

PTLKXMHIRDLHIM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSCCCC(=N)N

Canonical SMILES

C1=CC=NC(=C1)SSCCCC(=N)N

Other CAS No.

124985-61-1

Synonyms

4-(2-pyridyldithio)butyramidine
PDBA

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Protein Cross-Linking : 4-(2-Pyridyldithio)butyramidine’s shorter spacer enhances efficiency in conjugating closely positioned thiols and carboxylates, outperforming longer-arm analogs like PEAS in compact molecular systems .
  • Drug Delivery : While SPDB and T-DM1 prioritize stability for ADC efficacy, 4-(2-Pyridyldithio)butyramidine’s disulfide bond offers redox-responsive drug release, advantageous in tumor microenvironments with elevated glutathione levels .
  • Toxicity Profile: T-DM1’s non-cleavable linker reduces systemic toxicity compared to disulfide-based linkers, underscoring the trade-off between stability and controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.